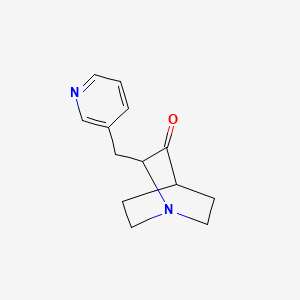

2-(Pyridin-3-ylmethyl)quinuclidin-3-one

Vue d'ensemble

Description

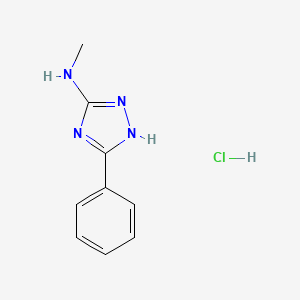

“2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is a chemical compound with the CAS Number: 273748-51-9 . It has a molecular weight of 216.28 and its IUPAC name is 2-(pyridin-3-ylmethyl)quinuclidin-3-one . The compound is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is 1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is a white to yellow solid . It has a molecular weight of 216.28 . The compound is usually stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

- Synthesis and Structures in Palladium Complexes : The reactions of related pyridine and quinuclidine derivatives with palladium have led to the formation of various palladium complexes. These compounds have been characterized using NMR, mass spectrometry, elemental analyses, and X-ray crystallography, indicating the diverse applications of these derivatives in organometallic chemistry and molecular structure studies (Ojwach, Guzei, & Darkwa, 2009).

Catalysis and Chemical Reactions

- Application in Catalysis : Various pyridine and quinuclidine derivatives have been used in catalysis. For example, certain complexes have been employed in the oligomerization of ethylene, demonstrating their potential in industrial catalysis (Ojwach, Guzei, Benade, Mapolie, & Darkwa, 2009).

Coordination Chemistry and Metal Complexes

- Metal Complex Formation : Compounds containing pyridine and quinuclidine scaffolds have been used to form various metal complexes. These complexes show diverse structural arrangements and have been studied for their potential in coordination chemistry and material science (Liu et al., 2007).

Molecular Sensors and Chemosensors

- Fluorescent Chemosensors : Certain quinuclidine derivatives have been developed as fluorescent sensors for detecting metal ions. These sensors demonstrate high selectivity and sensitivity, showcasing their potential in analytical chemistry and environmental monitoring (Li et al., 2014).

Photodynamic Therapy Applications

- Photodynamic Therapy for Cancer : Some pyridin-ylmethyl derivatives have been investigated for their application in photodynamic therapy, particularly in treating breast cancer. These studies highlight the potential of such compounds in medicinal chemistry and cancer therapy (Zhu et al., 2019).

Drug Development and Medicinal Chemistry

- 5-HT3 Receptor Antagonists : N-(quinuclidin-3-yl)aryl derivatives, structurally related to 2-(Pyridin-3-ylmethyl)quinuclidin-3-one, have been synthesized and evaluated for their affinity to 5-HT3 receptors. These compounds have shown significant potential as receptor antagonists, underscoring their importance in drug development and neuroscience research (Clark et al., 1993).

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Propriétés

IUPAC Name |

2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZRUHBKCNPOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-3-ylmethyl)quinuclidin-3-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)

![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)

![4-[2-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2988115.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-fluoro-2-(trifluoromethyl)phenyl]urea](/img/structure/B2988116.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988123.png)

![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)